Benzotrichloride
Overview
Description
It is a colorless to yellowish liquid with a penetrating odor and is known for its instability in the presence of water, where it rapidly hydrolyzes to benzoic acid and hydrochloric acid . Benzotrichloride is extensively used as a chemical intermediate in the production of various products, including dyes and antimicrobial agents .
Mechanism of Action
Target of Action
Benzotrichloride, also known as α,α,α-trichlorotoluene, phenyl chloroform, or (trichloromethyl)benzene, is an organic compound with the formula C6H5CCl3 . It primarily targets the chlorinated α-carbon in chemical reactions . It reacts violently with strong oxidants, amines, and light metals .
Mode of Action
This compound interacts with its targets through substitution reactions . It hydrolyzes rapidly to benzoic acid and hydrochloric acid with a half-life of about 2.4 minutes . This makes the compound unstable in the presence of water .
Biochemical Pathways
This compound is used as an intermediate in the synthesis of benzoyl chloride, benzotrifluoride, and 2,4-dihydroxybenzophenone . These intermediates are further used to synthesize chemicals needed in the pharmaceutical industry (such as benzoyl peroxide), the synthesis of pesticides, dyes, and UV-absorbing compounds which are often used in paint and plastics to prevent degradation by sunlight .
Pharmacokinetics
It is known that this compound is a poorly water-soluble compound . It is a clear to yellowish liquid with a penetrating odor . Its solubility in water is limited, with only 0.05 g per liter at 5°C .
Result of Action
Exposure to this compound can cause irritation to the nose and throat. In severe cases, lung damage can occur . Ingestion of this compound can cause stomach upset, and digestive tract burns can occur in severe cases . Skin contact with this compound can cause irritation and burns . Eye exposure to this compound may result in irritation, and in severe cases, damage to the eye can occur .
Action Environment
This compound may be released into the environment during its production and use . Exposure to this compound can occur via breathing in the vapours, ingestion, or via skin contact . Exposure is more likely to occur in the workplace .
Biochemical Analysis
Biochemical Properties
Benzotrichloride participates in several biochemical reactions. It is produced by exhaustive chlorination of the side chain of toluene . It reacts with carboxylic acids to yield the corresponding acid chlorides as well as benzoyl chloride . The condensation of this compound with benzene, in the presence of catalysts such as FeCl3, AlCl3, or ZnCl2, leads to the formation of diphenyl- and triphenylmethane .
Cellular Effects
This compound has been shown to have significant effects on cells. It has been associated with severe bronchitis and bronchial pneumonia when inhaled . It has also been shown to be mutagenic, causing changes in DNA that can lead to cancer .
Molecular Mechanism
Part of its toxicity can be explained by its hydrolysis to benzoic acid, whose further metabolism can cause toxic effects . Benzoyl-CoA formation can deplete acetyl-CoA levels, hampering processes requiring acetyl-CoA, like gluconeogenesis via pyruvate carboxylase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, after repeated exposure to a concentration of 12.8 mg/m3 twice weekly for 30 minutes, over 12 months in mice, severe bronchitis and bronchial pneumonia were observed .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, after dermal administration in rabbits between 50 and 200 mg/kg bodyweight per day (5 days a week, 3 weeks), skin irritation up to necrosis was observed, suggesting that it is a dermal irritant .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced by exhaustive chlorination of the side chain of toluene . It reacts with carboxylic acids to yield the corresponding acid chlorides as well as benzoyl chloride .
Transport and Distribution
It is known that this compound is practically insoluble in water, but it is soluble in diethyl ether, benzene, and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzotrichloride is primarily synthesized through the exhaustive chlorination of the side chain of toluene. This process involves the reaction of toluene with chlorine gas under the influence of ultraviolet light or a catalyst such as ferric chloride (FeCl₃) . The reaction proceeds as follows:
C6H5CH3+3Cl2→C6H5CCl3+3HCl
Industrial Production Methods: In industrial settings, this compound is produced using continuous photochemical chlorination processes. This method involves passing toluene and chlorine gas through a series of reactors, typically six to ten, to ensure complete chlorination and to minimize the formation of ring-chlorinated derivatives .
Types of Reactions:
Hydrolysis: this compound undergoes rapid hydrolysis in the presence of water, forming benzoic acid and hydrochloric acid.
C6H5CCl3+H2O→C6H5COOH+2HCl
Substitution Reactions: this compound can react with various nucleophiles, leading to the substitution of chlorine atoms.
C6H5CCl3+3KF→C6H5CF3+3KCl
Condensation Reactions: In the presence of catalysts like ferric chloride, this compound can condense with benzene to form diphenylmethane and triphenylmethane.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Potassium fluoride, hydrofluoric acid.
Condensation: Benzene, ferric chloride, aluminum chloride, zinc chloride.
Major Products:
Benzoic Acid: From hydrolysis.
Benzoyl Chloride: From partial hydrolysis.
Benzotrifluoride: From substitution with fluoride ions.
Diphenylmethane and Triphenylmethane: From condensation reactions.
Scientific Research Applications
Benzotrichloride is a valuable intermediate in various scientific and industrial applications:
Biology and Medicine: this compound derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzyl Chloride (C₆H₅CH₂Cl): Similar in structure but with only one chlorine atom on the side chain.
Benzoyl Chloride (C₆H₅COCl): Formed from the partial hydrolysis of benzotrichloride.
Benzotrifluoride (C₆H₅CF₃): Formed from the substitution of all three chlorine atoms with fluorine.
Uniqueness: this compound’s uniqueness lies in its high reactivity due to the presence of three chlorine atoms on the side chain, making it a highly versatile intermediate for various chemical reactions and industrial applications .
Properties
IUPAC Name |
trichloromethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRAKSQROQPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3, Array | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25838-95-3 | |
Record name | Benzene, (trichloromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25838-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1020148 | |
Record name | Benzotrichloride | |
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Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals. | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
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Boiling Point |
429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F | |
Record name | BENZOTRICHLORIDE | |
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Flash Point |
260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F | |
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Solubility |
Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction | |
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Density |
1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756 | |
Record name | BENZOTRICHLORIDE | |
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Vapor Density |
6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77 | |
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Vapor Pressure |
1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.osha.gov/chemicaldata/773 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides. | |
Record name | BENZOTRICHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID | |
CAS No. |
98-07-7, 30583-33-6 | |
Record name | BENZOTRICHLORIDE | |
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Record name | Benzotrichloride | |
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Record name | Benzotrichloride | |
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Record name | BENZOTRICHLORIDE | |
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Record name | BENZOTRICHLORIDE | |
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Record name | BENZOTRICHLORIDE | |
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Record name | BENZOTRICHLORIDE | |
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Melting Point |
23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
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Record name | BENZOTRICHLORIDE | |
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Record name | BENZOTRICHLORIDE | |
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Record name | BENZOTRICHLORIDE | |
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URL | https://www.osha.gov/chemicaldata/773 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of benzotrichloride?
A1: this compound has the molecular formula C₇H₅Cl₃ and a molecular weight of 195.47 g/mol. Its structure consists of a benzene ring with a trichloromethyl group (-CCl₃) attached.
Q2: How does this compound react with alcohols?
A2: this compound undergoes alcoholysis in the presence of alcohols, forming alkyl benzoates. This reaction is significantly accelerated by light and the presence of oxygen. []
Q3: Can this compound be used to synthesize benzoyl chloride? If so, how?
A3: Yes, this compound is a common precursor to benzoyl chloride. It can be hydrolyzed to benzoyl chloride in the presence of water and a catalyst like iron(III) chloride. [] This method offers an alternative to the traditional synthesis of benzoyl chloride from toluene. []
Q4: How does this compound react with granular iron?
A4: this compound, along with its substituted analogues, undergoes reductive dehalogenation when reacting with granular iron. [] The exact mechanism of this reaction is still under investigation, but it is thought to involve electron transfer processes.
Q5: How does this compound exert its carcinogenic effects?
A5: Studies suggest that this compound induces lung tumors in mice by activating the K-ras proto-oncogene through a GC→AT transition in codon 12. [] This indicates a genotoxic mechanism of action.
Q6: Which organs are most susceptible to this compound-induced carcinogenesis in mice?
A6: this compound primarily affects the tissues in direct contact with it. [] When administered systemically, it has been shown to induce tumors in the forestomach, lungs, and hematopoietic system of mice. []
Q7: Is there a correlation between the structure of this compound and its carcinogenic potential?
A7: Research indicates that this compound exhibits higher carcinogenicity compared to its less chlorinated analogues, benzyl chloride and benzal chloride. [] This suggests a structure-activity relationship, with increased chlorine substitution potentially leading to higher carcinogenic potency.
Q8: What are the known toxic effects of this compound?
A9: this compound is a potent irritant to the skin and mucous membranes. [] Hydrolysis of this compound in the presence of moisture releases hydrochloric acid and benzoic acid, both of which contribute to its irritant properties. []
Q9: How does the toxicity of this compound compare to its analogues?
A10: this compound exhibits higher toxicity compared to benzyl chloride and benzal chloride. [] The increased chlorine substitution in its structure likely contributes to its heightened toxicity.
Q10: How can this compound be detected and quantified in environmental samples?
A11: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is commonly employed to detect and quantify this compound in environmental and biological samples. [, ]
Q11: What are some industrial applications of this compound?
A13: this compound is a crucial intermediate in the synthesis of various chemicals, including dyes, benzoyl chloride, and benzoyl peroxide. [, ] Its derivatives find applications as UV stabilizers in plastics and as building blocks for antiseptics and antimicrobial agents. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.